(S)-(+)-S-Methyl-S-phenylsulfoximine serves as a valuable chiral ligand in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. These ligands can influence the outcome of chemical reactions, leading to the preferential formation of one enantiomer over another. Studies have shown the effectiveness of (S)-(+)-S-Methyl-S-phenylsulfoximine in various asymmetric reactions, including:
The success of (S)-(+)-S-Methyl-S-phenylsulfoximine in these reactions stems from its ability to interact with metal catalysts and control the reaction pathway, ultimately leading to the desired enantiopure product.
Research suggests potential applications of (S)-(+)-S-Methyl-S-phenylsulfoximine in the development of new pharmaceuticals. Studies have explored its:
(S)-(+)-S-Methyl-S-phenylsulfoximine is a chiral sulfoximine compound with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol. It is recognized for its unique structural features, including a sulfoximine functional group that contributes to its reactivity and biological properties. The compound is often utilized as a chiral ligand in asymmetric synthesis, enhancing the selectivity of various
Research indicates that (S)-(+)-S-Methyl-S-phenylsulfoximine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes, contributing to its role in medicinal chemistry. Additionally, it shows promise in enhancing the efficacy of certain therapeutic agents by acting as a chiral auxiliary in drug synthesis .
The synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine can be achieved through various methods:
(S)-(+)-S-Methyl-S-phenylsulfoximine finds applications across multiple fields:
Interaction studies involving (S)-(+)-S-Methyl-S-phenylsulfoximine have revealed its capacity to bind selectively to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, investigations into its interactions with enzymes have shown that it can modulate enzyme activity, which is valuable for drug design and development .
(S)-(+)-S-Methyl-S-phenylsulfoximine shares structural similarities with several other sulfoximine compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(R)-(-)-S-Methyl-S-phenylsulfoximine | C₇H₉NOS | Enantiomeric form; used similarly as a chiral ligand. |
S-Methyl-S-benzylsulfoximine | C₉H₁₁NOS | Larger benzyl group; different steric properties affecting reactivity. |
S-Methyl-S-(4-methylphenyl)sulfoximine | C₈H₉NOS | Contains a para-methyl substituent; alters electronic properties compared to (S)-(+)-S-Methyl-S-phenylsulfoximine. |
The uniqueness of (S)-(+)-S-Methyl-S-phenylsulfoximine lies in its specific stereochemistry and the balance between steric and electronic effects, which influence its reactivity and application in asymmetric synthesis .
Rhodium-catalyzed transfer reactions represent one of the most efficient approaches for the N-functionalization of sulfoximines. This method has proven particularly valuable for introducing various functional groups to the nitrogen atom of (S)-(+)-S-Methyl-S-phenylsulfoximine under mild conditions.
The pioneering work in this area involves the rhodium-catalyzed transfer of carbamates to sulfoxides. This reaction proceeds through a nitrene transfer mechanism, where the rhodium catalyst facilitates the formation of a reactive rhodium-nitrene intermediate that subsequently transfers to the sulfoxide moiety. For (S)-(+)-S-Methyl-S-phenylsulfoximine synthesis, this approach has been refined to preserve the stereochemical integrity at the sulfur center.
A typical procedure involves the following reaction conditions:
To a suspension of methyl phenyl sulfoxide (0.6 mmol), carbamate (0.9 mmol), MgO (97 mg, 2.4 mmol), and Rh2(OAc)4 (7.0 mg, 2.5 mol %) in CH2Cl2 (6 mL) was added PhI(OAc)2 (290 mg, 0.90 mmol) at rt. The resulting mixture was stirred for 8 h at 40 °C.
The optimization of this reaction has been extensively studied, with various parameters being evaluated as shown in Table 1:
Table 1: Optimization of Rhodium-Catalyzed N-Boc Transfer to Methyl Phenyl Sulfoxide
Entry | Time (h) | Temp (°C) | BocNH₂ (equiv) | PhI(OAc)₂ (equiv) | Conversion (%) | Yield (%) |
---|---|---|---|---|---|---|
1 | 18 | 20 | 2.0 | 1.5 | 86 | 85 |
2 | 18 | 20 | 1.3 | 1.3 | 73 | 72 |
3 | 18 | 20 | 1.0 | 1.0 | 61 | 59 |
4 | 18 | 40 | 1.0 | 1.0 | 68 | 63 |
5 | 6 | 20 | 2.0 | 1.5 | 56 | 54 |
6 | 6 | 40 | 2.0 | 1.5 | 88 | 87 |
7 | 8 | 40 | 1.5 | 1.5 | 100 | 98 |
Recent improvements in this methodology have focused on the use of alternative rhodium catalysts, particularly Rh₂(esp)₂, which has shown enhanced catalytic efficiency for challenging substrates. This refinement is particularly valuable for the synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives with sensitive functional groups.
Another significant advancement is the direct synthesis of unprotected NH-sulfoximines from sulfoxides using O-(2,4-dinitrophenyl)hydroxylamine as the nitrogen source. This approach provides a streamlined route to NH-(S)-(+)-S-Methyl-S-phenylsulfoximine without the need for deprotection steps, offering considerable synthetic advantages.
Hypervalent iodine-mediated NH/O transfer has emerged as a powerful metal-free approach for sulfoximine synthesis. This methodology is particularly valuable for the preparation of (S)-(+)-S-Methyl-S-phenylsulfoximine as it allows for stereospecific NH transfer to the sulfoxide under relatively mild conditions.
The principle behind this approach involves the in situ generation of an iodonitrene intermediate from a hypervalent iodine reagent and a simple nitrogen source. This reactive species then transfers the NH group to the sulfoxide with high stereoselectivity.
A groundbreaking development in this area was the use of readily available ammonium salts as the nitrogen source in combination with diacetoxyiodobenzene [PhI(OAc)₂]. This protocol eliminates the need for precious metal catalysts while maintaining excellent stereoselectivity.
Table 2: Comparison of NH Transfer Reagents for (S)-(+)-S-Methyl-S-phenylsulfoximine Synthesis
NH Source | Oxidant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|---|
NH₄OAc | PhI(OAc)₂ | None | 25 | 16 | 87 | >99 |
NH₄HCO₃ | PhI(OAc)₂ | None | 25 | 16 | 91 | >99 |
NH₃ in MeOH | PhI(OAc)₂ | None | 25 | 16 | 82 | >99 |
TsNH₂ | PhI(OAc)₂ | Rh₂(OAc)₄ | 40 | 8 | 98 | >99 |
The mechanism of this transformation has been extensively studied, with key intermediates identified. The reaction is believed to proceed through the initial formation of an active iodonitrene species, which then undergoes reaction with the sulfoxide to form the sulfoximine with complete retention of configuration at the sulfur center.
Recent advances in this area include the development of simultaneous NH/O transfer protocols that enable the direct conversion of sulfides to sulfoximines in a single operation. This represents a significant simplification of the synthetic route to (S)-(+)-S-Methyl-S-phenylsulfoximine, reducing the number of required steps and improving overall efficiency.
The development of methods for enantioselective S-arylation of sulfinamides has opened new avenues for the synthesis of chiral sulfoximines, including (S)-(+)-S-Methyl-S-phenylsulfoximine. This approach begins with readily accessible chiral sulfinamides and introduces the aryl group at the sulfur center with high stereoselectivity.
One of the most significant contributions in this area was reported by Aota and colleagues, who developed a sulfur-selective arylation of chiral sulfinamides. This method provides a powerful approach to the asymmetric synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine and related compounds.
The reaction typically involves the use of a palladium or nickel catalyst in combination with a chiral ligand to achieve high levels of enantioselectivity:
We report an asymmetric synthesis of chiral sulfoximines having an aryl group by the newly developed sulfur-selective arylation of easily accessible chiral sulfinamides.
A complementary approach involves strain-enabled S-arylation using arynes and cyclic alkynes. This strategy provides stereospecific and chemoselective S-arylation of sulfinamides, offering an alternative route to chiral sulfoximines.
Table 3: Enantioselective S-Arylation Conditions for Chiral Sulfoximines
Entry | Catalyst | Ligand | Aryl Source | Solvent | Temp (°C) | Yield (%) | er |
---|---|---|---|---|---|---|---|
1 | Pd₂(dba)₃ | BINAP | PhI | Toluene | 100 | 86 | 95:5 |
2 | Ni(COD)₂ | Box | PhBr | THF | 80 | 78 | 93:7 |
3 | Pd(OAc)₂ | Josiphos | PhOTf | Dioxane | 90 | 82 | 97:3 |
4 | None | None | Benzyne | THF | 25 | 75 | >99:1 |
Recent developments in this field include the use of phase-transfer catalysis for the enantioselective S-alkylation of sulfenamides, which provides a complementary approach to accessing (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives with high enantiomeric purity.
The utility of this methodology has been demonstrated in the asymmetric synthesis of complex sulfoximine-containing agrochemicals and pharmaceuticals, highlighting the practical importance of these approaches.
Microwave irradiation has emerged as a powerful tool for accelerating and improving the efficiency of various synthetic transformations. In the context of (S)-(+)-S-Methyl-S-phenylsulfoximine synthesis, microwave-accelerated radical cross-coupling approaches have proven particularly valuable for N-functionalization.
A notable example is the microwave-accelerated N-acylation of sulfoximines with aldehydes under catalyst-free conditions. This reaction employs N-bromosuccinimide (NBS) as a radical initiator and proceeds through a radical-mediated pathway.
The general procedure is outlined below:
An efficient catalyst-free radical cross-coupling reaction between aromatic aldehydes and sulfoximines was developed. The reaction took place in the presence of N-bromosuccinimide as the radical initiator under microwave irradiation to afford the corresponding acylated sulfoximines in moderate to excellent yields.
This methodology offers several advantages, including rapid reaction times, operational simplicity, and broad substrate scope. When applied to (S)-(+)-S-Methyl-S-phenylsulfoximine, it provides efficient access to various N-acylated derivatives while maintaining the stereochemical integrity of the sulfur center.
Table 4: Microwave-Accelerated N-Acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine
Entry | Aldehyde | NBS (equiv) | Time (min) | Power (W) | Temp (°C) | Yield (%) |
---|---|---|---|---|---|---|
1 | Benzaldehyde | 1.5 | 25 | 100 | 80 | 82 |
2 | 4-Nitrobenzaldehyde | 1.5 | 25 | 100 | 80 | 88 |
3 | 4-Methoxybenzaldehyde | 1.5 | 25 | 100 | 80 | 79 |
4 | 2-Chlorobenzaldehyde | 1.5 | 25 | 100 | 80 | 75 |
5 | 3-Bromobenzaldehyde | 1.5 | 25 | 100 | 80 | 81 |
The mechanism of this transformation involves the initial formation of an acyl radical, which subsequently couples with the sulfoximine nitrogen to form the N-acyl product. The microwave irradiation significantly accelerates this process, reducing reaction times from hours to minutes compared to conventional heating methods.
This approach has been successfully applied to the synthesis of a diverse array of N-acylated (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives, providing valuable building blocks for medicinal chemistry and agricultural applications.
Electrochemical methods have gained significant attention in organic synthesis due to their sustainability, mild reaction conditions, and ability to generate reactive intermediates in situ without the need for stoichiometric oxidants. In the context of (S)-(+)-S-Methyl-S-phenylsulfoximine chemistry, electrochemical approaches have been developed for various transformations, with N-acylation being a particularly successful application.
A notable example is the electrochemical N-acylation of sulfoximines with hydroxamic acids, which proceeds under mild conditions without the need for transition metal catalysts:
By employing an electrochemical strategy, we describe an approach for the construction of N-aroylsulfoximines, which features a broad substrate scope, mild reaction conditions, safety on a gram scale, and no need for an external oxidant and transition metal catalysts.
Another significant development is the electrochemical N-acylation and N-alkylation of NH-sulfoximines via the decarboxylation and deoxygenation of carboxylic acids. This approach provides a versatile platform for the selective functionalization of (S)-(+)-S-Methyl-S-phenylsulfoximine at the nitrogen position.
Table 5: Electrochemical N-Acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine
Entry | Acyl Source | Electrode Material | Electrolyte | Current (mA) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
1 | Benzoic acid | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 10 | 4 | 85 |
2 | 4-Methoxybenzoic acid | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 10 | 4 | 88 |
3 | Phenylacetic acid | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 10 | 6 | 72 |
4 | 2-Naphthoic acid | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 10 | 5 | 79 |
5 | N-Boc-Phenylalanine | Carbon (anode) / Pt (cathode) | Bu₄NBF₄ | 15 | 6 | 81 |
The mechanism of these electrochemical transformations typically involves the anodic oxidation of the carboxylic acid or hydroxamic acid to generate a reactive acyl intermediate, which subsequently reacts with the sulfoximine nitrogen. This approach avoids the use of external oxidants and bases, making it an environmentally friendly alternative to traditional methods.
A particularly valuable aspect of electrochemical protocols is their scalability. The electrochemical N-acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine has been successfully performed on gram scale without a significant drop in yield, highlighting the practical utility of this approach for large-scale synthesis.
More recently, electrochemical strategies have been extended to include the dehydrogenative imination of low-valent sulfur compounds, providing a complementary approach to the synthesis of sulfoximines including (S)-(+)-S-Methyl-S-phenylsulfoximine.
Diastereomeric salt formation remains a cornerstone for resolving racemic mixtures of (S)-(+)-S-Methyl-S-phenylsulfoximine. This method leverages the differential solubility of diastereomeric salts formed between the sulfoximine and a chiral resolving agent, such as camphorsulfonic acid.
The process typically involves dissolving the racemic sulfoximine in a polar solvent (e.g., ethanol or water) and introducing a stoichiometric equivalent of (1R)-(−)-10-camphorsulfonic acid. The resulting diastereomeric salts exhibit distinct crystallographic packing and solubility profiles, enabling selective crystallization. For example, the (S)-sulfoximine-(R)-camphorsulfonate salt may crystallize preferentially under controlled cooling conditions (0–5°C), while the (R)-sulfoximine-(R)-camphorsulfonate remains in solution [1].
Table 1: Solubility of Diastereomeric Salts in Ethanol at 25°C
Diastereomeric Salt | Solubility (g/100 mL) |
---|---|
(S)-Sulfoximine-(R)-Camphorsulfonate | 0.12 |
(R)-Sulfoximine-(R)-Camphorsulfonate | 0.98 |
Recrystallization cycles further enhance enantiomeric excess (ee), with reported yields exceeding 95% ee after two iterations [1]. The absolute configuration of the resolved enantiomers is confirmed via single-crystal X-ray diffraction, as demonstrated in analogous sulfonic acid systems [1].
Chromatographic methods offer a versatile approach for separating (S)-(+)-S-Methyl-S-phenylsulfoximine enantiomers, particularly when diastereomeric salt formation proves challenging. Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IC) or amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak® IA) are employed for high-resolution separations [2].
Table 2: HPLC Conditions for Enantiomeric Separation
Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (S) | Retention Time (R) | Resolution (Rₛ) |
---|---|---|---|---|---|
Chiralpak® IC | Hexane:IPA (90:10) | 1.0 | 12.3 | 14.7 | 2.1 |
Chiralpak® IA | Hexane:EtOH (85:15) | 0.8 | 9.8 | 11.5 | 1.8 |
The enantiomeric excess is quantified using polarimetric detection or circular dichroism (CD) spectroscopy. Preparative-scale chromatography with stacked injections enables multi-gram separations, achieving >99% ee for both enantiomers [2]. Notably, the (S)-enantiomer elutes earlier than the (R)-enantiomer under normal-phase conditions due to weaker interactions with the CSP’s carbamate groups [4].
Catalytic kinetic resolution provides a synthetic route to enantiopure (S)-(+)-S-Methyl-S-phenylsulfoximine by exploiting differential reaction rates of enantiomers in asymmetric transformations. Organocatalysts and transition-metal complexes have been employed to achieve high stereoselectivity.
For instance, Sharpless-type asymmetric sulfoxidation using titanium(IV) isopropoxide and a chiral tartrate ligand selectively oxidizes prochiral sulfides to sulfoximines. The (S)-enantiomer forms preferentially with an enantiomeric ratio (er) of 92:8 when using diethyl tartrate in dichloromethane at −20°C [2].
Table 3: Catalytic Systems for Kinetic Resolution
Catalyst System | Substrate | Temperature (°C) | ee (%) |
---|---|---|---|
Ti(OiPr)₄/(R,R)-Diethyl Tartrate | Methyl Phenyl Sulfide | −20 | 92 |
Pd-BINAP Complex | Sulfoximine | 25 | 88 |
Jacobsen’s Mn-Salen Catalyst | Sulfoximine | 0 | 95 |
Mechanistic studies reveal that the catalyst’s chiral pocket induces steric and electronic biases, accelerating the formation of one enantiomer while leaving the other unreacted [2]. The unreacted (R)-sulfide can be recycled, improving overall atom economy.
Irritant